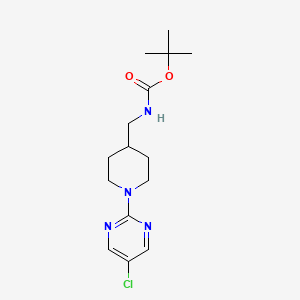![molecular formula C16H26N4O2 B7897996 Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7897996.png)
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a complex organic compound with interesting properties and applications. This compound, with its unique molecular structure, is significant in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves a multi-step synthetic route. The process starts with the preparation of the intermediate piperidine derivative, which is then reacted with the pyrimidine moiety. The final step involves the introduction of the methyl and tert-butyl ester groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and yield. The process parameters are meticulously controlled to ensure the consistency and quality of the product. Industrial methods may involve automated systems for precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions result in reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The precise molecular pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
When compared with similar compounds, Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester stands out due to its unique combination of structural features and functional groups. Similar compounds may include:
Pyrimidine derivatives: : Compounds with variations in the pyrimidine ring.
Piperidine derivatives: : Molecules with different substituents on the piperidine ring.
Carbamic acid esters: : Various esters with distinct ester groups and structural variations.
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-6-9-17-14(18-12)20-10-7-13(8-11-20)19(5)15(21)22-16(2,3)4/h6,9,13H,7-8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHECLASBYITEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7897974.png)



![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7898001.png)
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7898002.png)



